

# CAS number 13333-97-6 properties and hazards

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## Compound of Interest

Compound Name: *2-(Trifluoromethyl)benzenethiol*

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An In-depth Technical Guide to Mepirapim (CAS 13333-97-6): Properties, Hazards, and Experimental Analysis

This technical guide provides a comprehensive overview of Mepirapim (CAS No. 13333-97-6), a synthetic cannabinoid identified in recreational products. The information is intended for researchers, scientists, and drug development professionals, focusing on the compound's chemical properties, known hazards, and detailed experimental methodologies for its study.

## Chemical and Physical Properties

Mepirapim is an indole-based synthetic cannabinoid, structurally analogous to JWH-018, with a 4-methylpiperazine group replacing the naphthyl group.<sup>[1][2]</sup> It was first identified in Japan in 2013.<sup>[1]</sup>

Table 1: Physicochemical Properties of Mepirapim

Property	Value
IUPAC Name	(4-methylpiperazin-1-yl)-(1-pentylindol-3-yl)methanone[3]
Synonyms	JWH 018-4(methylpiperazine)[1]
CAS Number	13333-97-6 (for the base), 2365542-30-7 (for the hydrochloride salt)[1]
Molecular Formula	C <sub>19</sub> H <sub>27</sub> N <sub>3</sub> O[1]
Formula Weight	349.9 g/mol (for the hydrochloride salt)[1]
Appearance	Crystalline solid (for the hydrochloride salt)[1]
Solubility	DMF: 30 mg/mL DMSO: 25 mg/mL Ethanol: 30 mg/mL Methanol: 1 mg/mL PBS (pH 7.2): 10 mg/mL[1]
SMILES	CCCCCN1C=C(C(N2CCN(C)CC2)=O)C3=CC=CC=C31.Cl[1]
InChI Key	PAIPEAYSOQABHT-UHFFFAOYSA-N[1]
UV λ <sub>max</sub>	218, 289 nm[1]

## Hazards and Toxicological Profile

While a comprehensive Safety Data Sheet (SDS) for Mepirapim is not readily available, reports from its recreational abuse and scientific studies indicate significant health risks. The physiological and toxicological properties of the compound have not been exhaustively investigated, but serious side effects have been reported in users, including circulatory failure, organ congestion, gastrointestinal bleeding, and in some cases, death.[4] Post-mortem toxicological analyses have detected Mepirapim in fatality cases, often alongside other substances.[5]

Animal studies have demonstrated that high doses of Mepirapim can induce adverse effects. For instance, a 3 mg/kg dose in mice was shown to cause hypothermia and hypomotility.[4] Another study noted that the highest tested dose of 30 mg/kg elicited a mild hypothermic response in mice, suggesting some central CB1 receptor activity.[6][7]

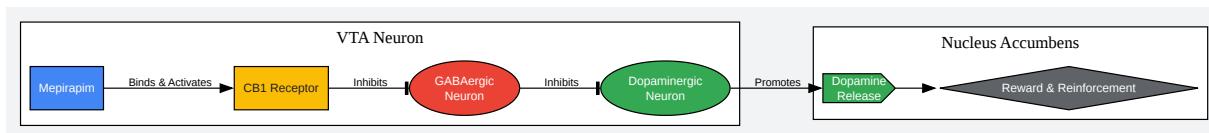
Table 2: Summary of Known Hazards and Adverse Effects

Hazard Type	Description
Human Toxicity	Associated with serious side effects from recreational use, including circulatory failure, organ congestion, gastrointestinal bleeding, and death. <a href="#">[4]</a>
Neurotoxicity	High doses may induce excessive activation of the dopamine system, potentially leading to neurotoxic effects and maladaptation of dopamine-related neurochemicals. <a href="#">[2]</a>
Animal Studies	Induces cannabinoid tetrad symptoms in mice, such as hypomotility (reduced movement) and hypothermia (decreased body temperature), particularly at doses of 3 mg/kg. <a href="#">[4]</a> A dose of 30 mg/kg caused a mild hypothermic response. <a href="#">[6]</a> <a href="#">[7]</a>
Abuse Potential	Demonstrates significant potential for addiction. Studies in rodents show it has reinforcing effects in intravenous self-administration tests and rewarding effects in conditioned place preference assays. <a href="#">[4]</a>
Legal Status	Regulated in various jurisdictions. For example, it is a Schedule II substance in Canada and falls under the Psychoactive Substances Act in the UK. <a href="#">[3]</a> It is crucial to verify the legal status according to local and national regulations before handling.

## Mechanism of Action and Signaling Pathway

Mepirapim functions as a synthetic cannabinoid receptor agonist, though some initial reports suggested it had a relatively low affinity for the CB1 receptor.[\[4\]](#) However, functional studies confirm that its pharmacological effects are mediated through the cannabinoid receptor type 1

(CB1R).[4][8] The activation of CB1R by Mepirapim in the brain's reward circuitry, specifically in the ventral tegmental area (VTA), leads to a decrease in GABAergic signaling. This disinhibition of dopamine neurons results in an increase in dopamine release in the nucleus accumbens (NAc), a key mechanism underlying its addictive properties.[4][6][8] Additionally, Mepirapim and its analogs have been identified as inhibitors of T-type calcium channels (CaV3).[6][7]



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Mepirapim's mechanism of action in the brain's reward pathway.

## Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the properties of Mepirapim.

## Synthesis and Analysis

**Synthesis Outline:** A general synthetic route for Mepirapim and its analogs involves a multi-step process.[6]

- **Alkylation of Indole:** The indole starting material is alkylated with a suitable haloalkane (e.g., bromopentane).
- **Trifluoroacetylation:** The alkylated indole is treated with trifluoroacetic anhydride.
- **Hydrolysis:** The resulting intermediate is hydrolyzed to form the corresponding carboxylic acid.
- **Amide Coupling:** The carboxylic acid is coupled with Boc-protected piperazine using a coupling agent like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC).

- Deprotection: The Boc protecting group is removed using an acid, such as hydrogen chloride in dioxane.
- Reductive Alkylation: The final Mepirapim product is formed via reductive alkylation with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride.[\[6\]](#)

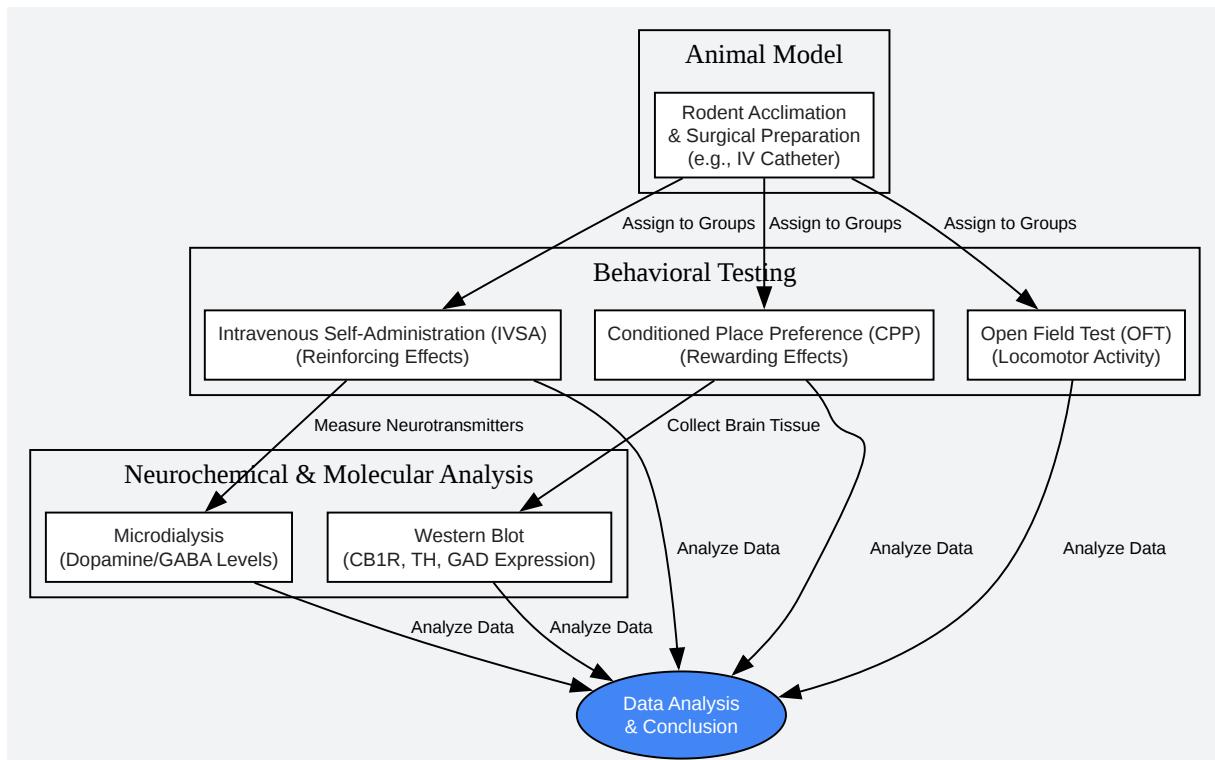
#### Analytical Characterization:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the chemical structure.[\[6\]](#)[\[9\]](#)[\[10\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the parent ion.[\[6\]](#) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS) are employed for the identification and quantification of Mepirapim in biological samples like blood and urine.[\[1\]](#)[\[4\]](#)

## In Vivo Behavioral Assays

The following protocols are based on studies investigating the addictive potential of Mepirapim in rodents.[\[4\]](#)

#### Experimental Workflow Diagram



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### Workflow for assessing Mepirapim's addiction potential.

#### Protocol 1: Intravenous Self-Administration (IVSA)

- Objective: To assess the reinforcing effects of Mepirapim.
- Animals: Male Sprague Dawley rats (250-270 g).<sup>[4]</sup>
- Procedure:
  - Surgery: Implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period.

- Apparatus: Use standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump.[11][12][13]
- Acquisition: Train rats to press the active lever to receive an intravenous infusion of Mepirapim (e.g., 0.003, 0.01, or 0.03 mg/kg/infusion) in daily 2-hour sessions.[4] Each infusion is paired with a conditioned stimulus (e.g., light and tone). Presses on the inactive lever are recorded but have no consequence.
- Data Collection: Record the number of infusions and active/inactive lever presses over several consecutive days (e.g., 7 days).[4]
- Analysis: A significantly higher number of presses on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates a reinforcing effect.

#### Protocol 2: Conditioned Place Preference (CPP)

- Objective: To measure the rewarding effects of Mepirapim.
- Animals: Male C57BL/6J mice (20-22 g).[4]
- Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
- Procedure:
  - Pre-Conditioning (Day 1): Allow mice to freely explore both compartments for a set time (e.g., 20 minutes) to determine baseline preference.
  - Conditioning (Days 2-9): This phase consists of alternating daily injections. On one day, administer Mepirapim (e.g., 0.3, 1, or 3 mg/kg, i.p.) and confine the mouse to one compartment (the drug-paired side). On the alternate day, administer a vehicle (e.g., saline) and confine the mouse to the other compartment.[4]
  - Post-Conditioning Test (Day 10): Allow the mice to freely access both compartments again, with no drug administration. Record the time spent in each compartment.

- Analysis: The CPP score is calculated as the time spent in the drug-paired compartment during the post-conditioning test minus the time spent there during the pre-conditioning test. A significant increase in time spent on the drug-paired side indicates a rewarding effect.[4]

## Neurochemical and Molecular Analysis

### Protocol 3: In Vivo Microdialysis

- Objective: To measure extracellular levels of dopamine and its metabolites in the nucleus accumbens (NAc).
- Animals: Male Sprague Dawley rats.[4]
- Procedure:
  - Surgery: Under anesthesia, stereotactically implant a guide cannula aimed at the NAc.[14][15]
  - Probe Insertion: After recovery, insert a microdialysis probe through the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.2  $\mu$ L/min overnight, then increased during the experiment).[4][15]
  - Sample Collection: Collect baseline dialysate samples. Administer Mepirapim (e.g., escalating doses of 0.3, 1, and 3 mg/kg, i.p.) and continue to collect samples at regular intervals (e.g., every 10-20 minutes).[4][14]
  - Analysis: Analyze the dialysate samples for dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA) content using a validated LC-MS/MS method.[4]
  - Data Interpretation: An increase in extracellular dopamine levels post-administration demonstrates the compound's effect on the dopaminergic system.[4][16]

### Protocol 4: Western Blotting for CB1 Receptor Expression

- Objective: To quantify changes in the expression of CB1 receptors and other relevant proteins in specific brain regions (e.g., VTA, NAc).

- Procedure:

- Tissue Collection: Euthanize animals from behavioral studies and rapidly dissect the brain regions of interest (VTA and NAc).[4]
- Protein Extraction: Homogenize the tissue in a lysis buffer (e.g., modified RIPA buffer) containing protease and phosphatase inhibitors.[17][18] Centrifuge to remove insoluble material and determine the protein concentration of the supernatant (e.g., using a BCA assay).[17]
- SDS-PAGE: Separate 5-10 µg of protein per sample on an 8-10% SDS-polyacrylamide gel.[4]
- Electrotransfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
  - Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[18]
  - Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-CB1R antibody) overnight at 4°C.[18][19][20]
  - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Quantification: Measure the density of the bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.[4] An increase in CB1R expression after Mepirapim treatment can indicate receptor upregulation.[21]

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